Ethyl (4-bromo-2-formylphenoxy)acetate
Overview
Description
Ethyl (4-bromo-2-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol. This compound is known for its applications in various chemical reactions and scientific research due to its unique structural properties.
Scientific Research Applications
Ethyl (4-bromo-2-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of Ethyl (4-bromo-2-formylphenoxy)acetate is the enzyme α-glucosidase . This enzyme is located in the brush border of the small intestine and plays a crucial role in the breakdown of polysaccharides into core monomers .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition slows down the degradation of polysaccharides, thereby lowering blood sugar levels .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate metabolism pathway . By slowing down the breakdown of polysaccharides, this compound reduces the rate at which glucose is absorbed into the bloodstream, helping to control blood sugar levels .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of blood sugar levels . By inhibiting α-glucosidase, this compound can help manage hyperglycemia, a key characteristic of diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (4-bromo-2-formylphenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-bromo-2-formylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or DMF.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenoxyacetates.
Oxidation: The major product is 4-bromo-2-carboxyphenoxyacetate.
Reduction: The major product is 4-bromo-2-hydroxymethylphenoxyacetate.
Comparison with Similar Compounds
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
- Ethyl 2-(4-bromophenyl)acetate
Comparison: Ethyl (4-bromo-2-formylphenoxy)acetate is unique due to the presence of both a bromine atom and a formyl group on the phenoxy ring. This combination imparts distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-formylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFILIGTMBUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358196 | |
Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-47-1 | |
Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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